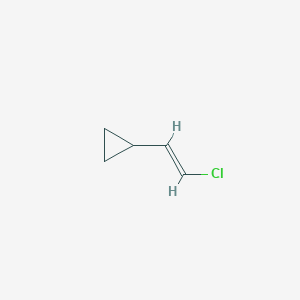

(2-Chloroethenyl)cyclopropane

Description

Significance of Strained Ring Systems in Chemical Transformations

Cyclopropane (B1198618), a three-membered carbocyclic ring, possesses significant ring strain due to its acute bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. fiveable.mewikipedia.org This inherent strain, estimated to be around 27.5 kcal/mol, renders the C-C bonds of the cyclopropane ring weaker and more reactive than their acyclic counterparts. colab.wspharmacy180.com This heightened reactivity makes cyclopropanes susceptible to a variety of ring-opening reactions, rearrangements, and cycloadditions, providing a thermodynamic driving force for these transformations. pharmacy180.comnumberanalytics.comnih.gov The potential energy stored within the strained ring can be harnessed to drive reactions that might otherwise be energetically unfavorable. wikipedia.org Consequently, strained ring systems like cyclopropane are valuable motifs in the construction of more complex molecules. fiveable.me

The Cyclopropane Motif as a Versatile Synthetic Scaffold

The cyclopropane ring is not merely a reactive entity but also a versatile synthetic scaffold. Its rigid structure can impart specific stereochemical control in reactions, and its presence can influence the physical and chemical properties of a molecule. fiveable.me The introduction of a cyclopropane ring into a molecule is a key strategy in the synthesis of numerous natural products, pharmaceuticals, and agrochemicals. fiveable.mewikipedia.orgrsc.org For instance, many pyrethroid insecticides and quinolone antibiotics contain the cyclopropane motif. wikipedia.org The synthesis of cyclopropane derivatives is an active area of research, with various methods developed for their preparation, including the reaction of carbenes with alkenes and intramolecular cyclizations. wikipedia.orgrsc.orgresearchgate.netnih.govnumberanalytics.com

Overview of Vinylcyclopropane (B126155) Derivatives as Reactive Intermediates

The attachment of a vinyl group to a cyclopropane ring, creating a vinylcyclopropane (VCP), introduces a new dimension of reactivity. VCPs are highly versatile intermediates in organic synthesis, capable of undergoing a wide array of transformations. researchgate.netresearchgate.net The vinyl group can act in concert with the strained ring, leading to unique reaction pathways. chemrxiv.org Transition metal-catalyzed reactions of VCPs are particularly prominent, with the vinyl moiety often facilitating coordination to the metal center and subsequent ring-opening to form reactive intermediates like π-allyl metal complexes. acs.org These intermediates can then participate in various cycloaddition reactions, including [3+2], [5+2], and [5+1] cycloadditions, to form five-, seven-, and six-membered rings, respectively. wikipedia.orgrsc.orgnih.govpku.edu.cnpku.edu.cn The reactivity of VCPs can also be influenced by the presence of other substituents, allowing for diverse synthetic applications. researchgate.netnih.gov

The vinylcyclopropane-cyclopentene rearrangement is a classic thermal reaction that showcases the utility of VCPs in forming five-membered rings. acs.orgwikipedia.org This rearrangement can proceed through either a concerted or a stepwise diradical mechanism, depending on the specific substrate and reaction conditions. acs.orgwikipedia.orgtheadl.com

Scope and Academic Relevance of (2-Chloroethenyl)cyclopropane Research

The specific compound, this compound, combines the inherent reactivity of the vinylcyclopropane scaffold with the electronic and steric influence of a chlorine substituent on the double bond. Research into this particular derivative is academically relevant as it allows for the investigation of how a halogen substituent modulates the reactivity of the vinylcyclopropane system. For example, studies have explored the influence of halogen substituents on the vinylcyclopropylidene-cyclopentenylidene rearrangement, revealing that the electronic effect of a chlorine atom does not significantly alter the ratio of allene (B1206475) to cyclopentadiene (B3395910) products. researchgate.net

The synthesis of this compound derivatives has been reported, often as part of broader studies on halogenated cyclopropanes. researchgate.net For instance, (E)- and (Z)-1,1-dibromo-2-(2-chloroethenyl)cyclopropane have been synthesized from 2,2-dibromocyclopropanecarbaldehyde. researchgate.net The presence of the chloroethenyl group makes these compounds potential precursors for further synthetic transformations, including nucleophilic substitution reactions. cymitquimica.com The study of such compounds contributes to a deeper understanding of the fundamental principles of reactivity in strained-ring systems and expands the toolbox of synthetic organic chemists for the construction of complex molecules.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | 38674-38-3 | C5H7Cl | Also known as 1-chloro-2-cyclopropylethylene. |

| (E)-1,1-Dibromo-2-(2-chloroethenyl)cyclopropane | Not available | C5H5Br2Cl | Synthesized from 2,2-dibromocyclopropanecarbaldehyde. researchgate.net |

| (Z)-1,1-Dibromo-2-(2-chloroethenyl)cyclopropane | Not available | C5H5Br2Cl | Synthesized as a mixture with the E-isomer. researchgate.net |

| 3-(2-Chloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | 61914-45-2 | C8H11ClO2 | An intermediate in the synthesis of pyrethroid insecticides. |

| 2,2-dimethyl-3-(2,2-dichloroethenyl)-1-cyanocyclopropane carboxylic acid | Not available | C9H9Cl2NO2 | A related compound mentioned in patent literature. google.com |

Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-chloroethenyl]cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl/c6-4-3-5-1-2-5/h3-5H,1-2H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSAFNWPOIALDX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Chloroethenyl Cyclopropane and Vinylcyclopropane Systems

Ring Expansion Reactions: The Vinylcyclopropane (B126155) Rearrangement

The vinylcyclopropane rearrangement is a thermally induced isomerization that converts a vinylcyclopropane into a cyclopentene. This ring expansion reaction has proven to be a valuable transformation in organic synthesis for the construction of five-membered rings. wikipedia.orgorganicreactions.org The reaction typically requires high temperatures, often above 400°C, for simple hydrocarbons. wikipedia.org However, the presence of certain substituents can significantly lower the required temperature. wikipedia.org

Mechanistic Pathways: Diradical-Mediated and Pericyclic Processes

The mechanism of the vinylcyclopropane rearrangement has been a subject of extensive study and is understood to proceed through one of two primary pathways: a diradical-mediated process or a concerted pericyclic process. wikipedia.orgacs.org The operative mechanism is highly dependent on the specific substrate and its stereochemistry. wikipedia.org

The diradical-mediated pathway involves the homolytic cleavage of one of the cyclopropane (B1198618) ring bonds (C1-C2) to form a more stable allylic and primary radical, creating a pentene-1,5-diyl diradical intermediate. acs.org This diradical can then undergo conformational changes before ring closure to form the cyclopentene product. wikipedia.orgacs.org Computational studies have identified a transition state with significant diradical character, existing on a relatively flat potential energy surface. This allows for conformational flexibility and potential stereoisomerization before the final product is formed. wikipedia.orgnih.gov

The pericyclic process is a concerted wikipedia.orgnih.gov-sigmatropic rearrangement where bond breaking and bond making occur simultaneously. organicchemistrydata.org According to Woodward-Hoffmann rules, a suprafacial-suprafacial wikipedia.orgnih.gov-sigmatropic shift is thermally forbidden, while a suprafacial-antarafacial shift is allowed. However, the geometric constraints of the system make the antarafacial pathway difficult. Instead, the rearrangement can be understood through different stereochemical pathways, such as suprafacial-inversion (si) and suprafacial-retention (sr), with the "si" pathway being symmetry-allowed. wikipedia.orgacs.org

Experimental and computational evidence suggests that for many substrates, both mechanisms may be operative, or the reaction may proceed through a continuum between a pure diradical and a pure pericyclic pathway. wikipedia.org The stereochemical outcome of the reaction provides insight into the dominant mechanism. For instance, trans-vinylcyclopropanes tend to yield products consistent with the symmetry-allowed concerted pathway, while cis-isomers often give products that suggest a stepwise, diradical mechanism. wikipedia.org

Enantioconvergent and Chemodivergent Rhodium-Catalyzed Rearrangements of Vinyl gem-Difluorocyclopropanes

Recent advances have demonstrated the use of transition metal catalysis to control the stereochemistry and outcome of vinylcyclopropane rearrangements. Specifically, rhodium catalysis has enabled enantioconvergent and chemodivergent rearrangements of racemic vinyl gem-difluorocyclopropanes (VCPdFs). chemrxiv.orgchemrxiv.org

In this process, a rhodium catalyst promotes the ring-opening of the racemic VCPdF and subsequent β-fluoride elimination to generate a vinylic fluoroallyl rhodium intermediate. chemrxiv.org This intermediate can undergo allylic isomerization, which is stereochemically ablative, followed by an enantioconvergent isomerization in the presence of a chiral rhodium-ligand complex. This leads to the formation of a dominant chiral vinylic fluoroallyl intermediate. chemrxiv.org

This chiral intermediate can then undergo enantioretentive ring closure to form a chiral five-membered ring. The chemodivergence arises from the subsequent site-selective nucleophilic attack by either water or a recycled fluoride anion, leading to two distinct chiral products: cyclopentenones and gem-difluorocyclopentenes. chemrxiv.orgchemrxiv.org This methodology provides access to diverse and valuable chiral building blocks with high yields and excellent enantioselectivity from a racemic starting material. chemrxiv.org

Formation of Cyclopentenes, Cyclobutenes, and Bicyclic Species

The primary and most synthetically useful outcome of the vinylcyclopropane rearrangement is the formation of a cyclopentene ring. wikipedia.orgorganicreactions.org This transformation has been a key step in the total synthesis of numerous complex natural products. wikipedia.orgnih.gov

However, under certain conditions and with specific substitution patterns, other cyclic products can be formed. The solvolysis of 4-halogenovinylcyclopropanes in the presence of a silver salt can lead to the formation of cyclobutyl derivatives through a cyclopropylcarbinyl-cyclobutyl rearrangement. researchgate.net Bicyclic species can also be generated. For instance, the rearrangement of siloxyvinylcyclopropanes and sulfinylvinylcyclopropanes can be used to construct annulated cyclopentene structures, fusing a five-membered ring onto an existing ring system. wikipedia.org Additionally, some substrates can lead to the formation of cycloheptenes. wikipedia.org

Ring-Opening Reactions

In addition to ring expansion, vinylcyclopropane systems can undergo ring-opening reactions, particularly under oxidative radical conditions. These reactions provide alternative pathways to functionalized acyclic or different cyclic structures.

Oxidative Radical Ring-Opening/Cyclization of Cyclopropane Derivatives

Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives, including cyclopropyl olefins, offer a powerful method for constructing a variety of functionalized molecules. nih.govbeilstein-journals.org These reactions typically proceed through a radical pathway initiated by the addition of a radical to the double bond of a cyclopropyl olefin. beilstein-journals.orgnih.gov This addition generates a cyclopropyl-substituted carbon radical. beilstein-journals.org

The high ring strain of the cyclopropane ring then facilitates a rapid ring-opening of this radical intermediate to form a more stable, delocalized radical. This newly formed radical can then participate in subsequent cyclization or trapping reactions to yield the final product. beilstein-journals.org A variety of radicals, including those containing carbon, selenium, trifluoromethyl, halogen, sulfur, and nitrogen, can be introduced into the final products through these oxidative radical processes. beilstein-journals.org These reactions are valued for their mild conditions, good functional group tolerance, and atom economy. beilstein-journals.org

Electrophile-Induced Ring Scission of Cyclopropanols

Cyclopropanols are prone to ring-opening reactions due to the inherent strain in their three-membered ring. nih.gov This reactivity can be harnessed through electrophile-induced ring scission. The process is typically initiated by the coordination of an electrophile or a catalyst to the hydroxyl group, which facilitates the cleavage of a C-C bond within the cyclopropane ring.

For instance, copper-catalyzed ring-opening cross-coupling reactions have been developed to mitigate the formation of common α,β-unsaturated enone byproducts that can occur with other catalysts like palladium. nih.gov In these reactions, a copper(II) species is proposed to undergo ligand exchange with the cyclopropanol to form a copper alkoxide intermediate. This intermediate then undergoes ring-opening to generate a β-alkyl radical, which can then react with various reagents to form functionalized ketone products. nih.gov

Photoredox catalysis offers another mild approach for the ring-opening of cyclopropanols. Aryl-substituted tertiary cyclopropanols can form photoactive electron donor-acceptor (EDA) complexes with electron-deficient olefins. chemrxiv.org Upon irradiation with UV light, a single electron transfer (SET) occurs, leading to the formation of a radical cation. This radical cation readily undergoes ring-opening to produce a β-ketoalkyl radical, which can then add to the electrophilic alkene to synthesize distantly functionalized ketones in a redox-neutral manner. chemrxiv.org The presence of a photocatalyst like tetrabutylammonium decatungstate (TBADT) can significantly increase the reaction rate by facilitating this electron transfer. chemrxiv.org

Common electrophilic reagents used for ring scission include N-halosuccinimides and silver(I) or silver(II) salts, which can act as oxidants to initiate radical ring-opening pathways. beilstein-journals.orgcore.ac.uk For example, Ag(I) can catalyze the generation of a sulfate radical anion from persulfate, which then reacts with the cyclopropanol to initiate the ring-opening cascade. beilstein-journals.org

Reactivity of Vinyl Strained Rings Toward Arynes (Diels-Alder, Ring-Opening Aromatization, Ene Reaction)

Vinyl-strained rings, such as vinylcyclopropanes, exhibit unique reactivity towards highly electrophilic intermediates like arynes. nih.govacs.org The reaction can proceed through multiple pathways, often in a cascade sequence, leading to complex molecular architectures. A common pathway involves an initial Diels-Alder reaction between the vinyl group of the cyclopropane and the aryne. acs.orgfigshare.com

This initial cycloaddition is followed by a ring-opening of the strained cyclopropane ring, which leads to aromatization. nih.gov The resulting intermediate can then undergo a subsequent ene reaction with another molecule of the aryne to furnish the final product. nih.govacs.org This transition-metal-free cascade process has been utilized to synthesize functionalized phenanthrenes under mild conditions. nih.govfigshare.com

The reactivity is influenced by the strain of the cyclopropane ring and the polarity of its C-C bonds. acs.org While vinyl epoxides and oxetanes also react with arynes, vinylcyclopropanes can lead to a different distribution of products. For example, the reaction of a specific vinylcyclopropane with an aryne yielded a mixture of products resulting from the ene reaction, a 1,3-hydrogen transfer, and oxidative aromatization. acs.org This highlights the complex interplay of reaction pathways available to these strained systems. nih.gov

The two primary competing pathways for the reaction of vinyl strained rings with arynes are:

Nucleophilic attack from the strained ring onto the aryne, generating a zwitterionic intermediate that can undergo intramolecular annulation. nih.gov

A Diels-Alder reaction involving the vinyl moiety, which triggers the subsequent ring-opening of the strained ring. nih.govacs.org

For vinylcyclopropanes, the Diels-Alder initiated pathway is a significant route, demonstrating their utility as building blocks for complex aromatic systems. nih.gov

Ring Cleavage with Halogens (Addition Products)

The reaction of vinylcyclopropanes with halogens, such as bromine (Br₂) or hydrogen bromide (HBr), typically results in ring cleavage to form various addition products. The high p-character of the C-C bonds in the cyclopropane ring allows it to act as a nucleophile, similar to an alkene.

When vinylcyclopropane reacts with HBr, the initial step is the protonation of the double bond. askfilo.com This protonation occurs to form the most stable carbocation intermediate, which is a cyclopropylcarbinyl cation. askfilo.comstudy.com This cation is notably stabilized by the adjacent cyclopropane ring. The high ring strain facilitates a rearrangement where the cyclopropane ring opens, relieving strain and forming a more stable, delocalized carbocation. askfilo.comstudy.com Finally, the bromide ion attacks this rearranged carbocation to yield the final alkyl bromide product, which is often a rearranged structure like 1-bromo-3-butene. askfilo.com

Similarly, the addition of Br₂ to a vinylcyclopropane can lead to a 1,5-addition product through a radical mechanism or an ionic mechanism involving a bromonium ion intermediate. The intramolecular nature of the ring-opening step following the initial electrophilic attack is often kinetically favored over intermolecular attack by a bromide ion, making ring-opened products common. reddit.com

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of vinylcyclopropanes, particularly donor-acceptor (D-A) cyclopropanes. The vicinal electron-donating and electron-withdrawing groups in D-A cyclopropanes polarize the C-C bond, facilitating ring-opening under mild conditions, often with a Lewis acid, to form a 1,3-dipole. nih.gov This dipole can then be trapped by various partners in cycloaddition reactions.

[3+2] Cycloadditions of Donor-Acceptor Cyclopropanes with Carbonyls and Heterosystems

Donor-acceptor (D-A) cyclopropanes are excellent substrates for [3+2] cycloaddition reactions, serving as versatile three-carbon synthons. nih.gov These reactions provide a powerful method for constructing five-membered rings. nih.gov When treated with a Lewis acid, the D-A cyclopropane ring opens to form a 1,3-zwitterionic synthon, which can then react with a variety of 2π-components. nih.govnih.gov

Carbonyl compounds, such as aldehydes and ketones, are effective partners in these cycloadditions, leading to the formation of tetrahydrofuran derivatives. wiley-vch.de The reaction is also highly effective with heterosystems. For example, isocyanates, isothiocyanates, and carbodiimides react efficiently with D-A cyclopropanes to yield five-membered heterocycles like thioimidates or thiolactams. nih.gov Thioketones and thioketenes also participate readily in these reactions to produce tetrahydrothiophene derivatives. researchgate.netnih.gov

The mechanism typically involves the activation of the cyclopropane by a Lewis acid, which coordinates to the acceptor groups (often esters). acs.orgresearchgate.net This enhances the polarization and facilitates a nucleophilic attack from the 2π-component (the dipolarophile) in an Sₙ2-like fashion, cleaving the strained ring. nih.govacs.org The resulting intermediate then undergoes an intramolecular cyclization to form the five-membered ring. acs.org

| Dipolarophile | D-A Cyclopropane Donor | Lewis Acid | Product Type | Reference |

| Aldehydes/Ketones | Aryl, Siloxy | TiCl₄, Sc(OTf)₃ | Tetrahydrofurans | wiley-vch.de |

| Isothiocyanates | Aryl | Sn(OTf)₂, FeCl₃ | Thioimidates, Thiolactams | nih.gov |

| Selenocyanate | Aryl | Yb(OTf)₃ | Dihydroselenophenes | acs.org |

| Thioketenes | Various | Sc(OTf)₃ | Tetrahydrothiophenes | nih.gov |

| N-Sulfinylamines | Aryl, Vinyl | Sc(OTf)₃ | Isothiazolidines | nih.gov |

Lewis Acid-Catalyzed Annulations with Ynamides

Ynamides, which are alkynes bearing a nitrogen atom with an electron-withdrawing group, are effective partners for D-A cyclopropanes in Lewis acid-catalyzed [3+2] annulations. acs.orgacs.org This reaction provides an efficient route to highly functionalized cyclopentene sulfonamides. acs.org

The reaction is typically catalyzed by a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃). acs.org The Lewis acid activates the D-A cyclopropane, creating an intimate ion pair. acs.org The ynamide then acts as the "dipolarophile," capturing this intermediate to form the five-membered ring. acs.orgresearchgate.net This methodology has been extended to oxindole-based spirocyclic D-A cyclopropanes, allowing for the synthesis of complex spirocyclopenteneoxindoles. rsc.org

The resulting cyclopentene sulfonamides can be further manipulated. For instance, deprotection and hydrolysis of the ensulfonamide products can yield 2,3-substituted cyclopentanones with high diastereoselectivity. acs.orgacs.org

| Cyclopropane Type | Ynamide Type | Lewis Acid | Product | Yield | Reference |

| 1,1-Cyclopropane diester | Sulfonamide-based | Sc(OTf)₃ | Cyclopentene sulfonamide | Good to Excellent | acs.org |

| Oxindole-based spirocyclic | Sulfonamide-based | Cu(OTf)₂ | Spirocyclopenteneoxindole | Good to High | rsc.org |

Intramolecular Diels-Alder Reactions for Polycyclic Systems

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing complex polycyclic systems in a single step, forming two new rings with high stereoselectivity. organicreactions.org In this reaction, the diene and dienophile are tethered within the same molecule. Vinylcyclopropanes can be incorporated into substrates designed for IMDA reactions, where the vinyl group acts as the dienophile or part of the diene system.

The presence of both functionalities in one molecule reduces the entropic barrier to reaction, often allowing the cycloaddition to proceed under milder conditions than its intermolecular counterpart. organicreactions.org This strategy is particularly effective for forming fused five- and six-membered ring systems. masterorganicchemistry.com

While the classic vinylcyclopropane-to-cyclopentene rearrangement is a thermal nih.govacs.org-sigmatropic shift, vinylcyclopropanes can also participate in transition metal-catalyzed intramolecular cycloadditions. For instance, rhodium catalysts have been used to mediate intramolecular [3+2] cycloadditions of certain ene-vinylcyclopropanes, where the vinylcyclopropane acts as a three-carbon synthon, leading to bicyclo[4.3.0]nonane systems. pku.edu.cn This reactivity provides an alternative pathway to the more commonly expected [5+2] cycloaddition products. pku.edu.cn The outcome of the reaction ([3+2] vs. [5+2]) can be dependent on the specific substrate and the choice of catalyst and ligands. pku.edu.cn

Substitution and Addition Reactions on Vinylic and Cyclopropyl Moieties

The unique structural combination of a strained cyclopropyl ring and a reactive vinyl group in (2-Chloroethenyl)cyclopropane and related vinylcyclopropane (VCP) systems gives rise to a diverse array of chemical transformations. These reactions can selectively target the vinylic moiety, the cyclopropane ring, or involve both in concerted processes. The reactivity is often influenced by the electronic nature of the substituents and the reaction conditions employed.

Nucleophilic Attack on Carbonyl Chloride Groups

The carbon atom of a carbonyl group is highly polarized, rendering it susceptible to attack by nucleophiles. libretexts.orgmsu.edu Acid chlorides, containing a carbonyl group bonded to a chlorine atom, are particularly reactive towards nucleophiles. The reaction typically proceeds through a nucleophilic addition to the carbonyl, forming a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond by expelling the chloride ion, the most stable leaving group. msu.edu

While this compound itself is not nucleophilic, it can be converted into a potent nucleophile, such as a vinyllithium reagent (see Section 3.4.3). This organometallic species can then readily attack the electrophilic carbon of a carbonyl chloride. This transformation results in the formation of a new carbon-carbon bond and the synthesis of a vinylcyclopropyl ketone.

General Reaction Scheme:

Formation of Nucleophile: (2-Bromoethenyl)cyclopropane + 2 R-Li → (2-Lithioethenyl)cyclopropane + R-R + LiBr

Nucleophilic Attack: (2-Lithioethenyl)cyclopropane + R'-COCl → (2-(R'-carbonyl)ethenyl)cyclopropane + LiCl

This two-step process highlights the utility of vinylic halides as precursors to nucleophilic reagents capable of engaging with highly electrophilic functional groups like carbonyl chlorides.

Addition Reactions Across the Vinyl Double Bond

The vinyl group in this compound behaves as a typical alkene, undergoing electrophilic addition reactions where the π bond is broken to form two new σ bonds. wikipedia.org In these reactions, an electrophile (X+) is the initial attacking species, bonding to the electron-rich double bond and forming a carbocation intermediate. wikipedia.org This intermediate is then attacked by a nucleophile to yield the final addition product.

The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. wikipedia.org The cyclopropane ring, being in close proximity, can influence the stability of the intermediate and thus the outcome of the reaction.

Typical electrophilic addition reactions applicable to the vinyl double bond include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) to form a dihalo-substituted ethylcyclopropane. britannica.com

Hydration: Addition of water in the presence of an acid catalyst to form a hydroxyethylcyclopropane derivative. wikipedia.org

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) which can lead to ring-opening products under certain conditions, particularly in the dark. pharmaguideline.com

Table 1: Examples of Electrophilic Addition Reactions to Alkenes

| Reagent | Product Type |

| X₂ (e.g., Br₂, Cl₂) | Dihaloalkane |

| HX (e.g., HCl, HBr) | Haloalkane |

| H₂O (in acid) | Alcohol |

This table presents typical electrophilic addition reactions that the vinyl moiety in this compound can undergo.

Lithium-Bromine Exchange at Vinylic Carbon

A key transformation for vinylic halides, such as (2-Bromoethenyl)cyclopropane, is the lithium-halogen exchange. wikipedia.org This reaction is a powerful method for the synthesis of organolithium compounds, which are highly valuable intermediates in organic synthesis due to their strong nucleophilicity. wikipedia.orgresearchgate.netbyu.edu The exchange is typically carried out at low temperatures in an inert solvent by treating the vinylic bromide with at least two equivalents of an alkyllithium reagent, such as tert-butyllithium (t-BuLi). researchgate.netchemicalbook.comharvard.edu

The reaction proceeds with retention of the stereochemistry of the double bond. harvard.edu This stereospecificity is a crucial feature, allowing for the controlled synthesis of geometrically defined vinyllithium reagents. The resulting (2-lithioethenyl)cyclopropane can then be used in a variety of subsequent reactions, including nucleophilic attack on electrophiles like carbonyl chlorides (as discussed in 3.4.1), aldehydes, ketones, and esters. wikipedia.org

Table 2: Conditions for Lithium-Halogen Exchange on Vinyl Bromides

| Reagent | Equivalents | Solvent | Temperature | Outcome |

| t-Butyllithium | 2 | THF-ether-pentane | -120 °C | Formation of vinyllithium reagent harvard.edu |

| n-Butyllithium | 1.1 | Diethyl ether | -80 °C | Formation of vinyllithium reagent harvard.edu |

This interactive table outlines typical conditions for the lithium-halogen exchange reaction to generate vinyllithium species.

Sulfenylation of Cyclopropane Dicarboxylates

Donor-acceptor (D-A) cyclopropanes, such as those bearing two carboxylate acceptor groups, are activated systems that can undergo ring-opening reactions. nih.govnih.gov The reaction of cyclopropane dicarboxylates with sulfenyl halides (e.g., sulfenyl chlorides or bromides) in the presence of a Lewis acid catalyst like magnesium iodide (MgI₂) leads to a 1,3-halochalcogenation. nih.govacs.org

In this process, the polarized bond of the sulfenyl halide (R-S-X) adds across the cyclopropane ring. The electrophilic portion of the cyclopropane (the carbon adjacent to the donor group) is attacked by the halide, while the nucleophilic carbon (adjacent to the two ester groups) is captured by the positively polarized sulfur atom. nih.gov This results in a ring-opened product with a halogen at the 1-position and a sulfenyl group at the 3-position. acs.org The reaction has been shown to be stereospecific, with an enantioenriched cyclopropane yielding a correspondingly enantioenriched ring-opened product. acs.org

Table 3: Sulfenylation of Phenyl-Substituted Cyclopropane Dicarboxylate

| Substrate | Reagent | Catalyst | Product | Yield | ee |

| (S)-dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (95% ee) | p-Nitrophenylsulfenyl chloride | MgI₂ | (R)-dimethyl 2-(1-chloro-2-phenylethyl)-2-((4-nitrophenyl)thio)malonate | 100% | 88% |

Data sourced from a study on the stereospecificity of ring-opening 1,3-chlorosulfenylation. acs.org

Chemodivergent and Regioselective Transformations

Vinylcyclopropanes (VCPs) are versatile synthons capable of undergoing chemodivergent and regioselective reactions, particularly through transition-metal catalysis. chemrxiv.orgchemrxiv.org Chemodivergence refers to the ability of a single substrate to form different products under slightly modified reaction conditions, often by changing the catalyst or ligand. chemrxiv.orgchemrxiv.org This allows for selective access to diverse molecular frameworks from a common starting material. acs.org

Rhodium catalysts, for example, have been instrumental in achieving chemodivergent and regioselective transformations of VCPs. nih.govchemrxiv.org Depending on the specific rhodium catalyst, ligands, and reaction conditions, VCPs can undergo different modes of cycloaddition. pku.edu.cn For instance, Rh(I) catalysis can promote intramolecular [3+2] or [5+2] cycloadditions, with the outcome being highly dependent on the substitution pattern and stereochemistry of the VCP substrate. pku.edu.cn

A notable example is the rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes. chemrxiv.orgchemrxiv.org By simply changing the reaction vessel from a glass vial to a polypropylene tube, the reaction can be selectively directed to produce either chiral cyclopentenones or chiral gem-difluorocyclopentenes in high yields and enantioselectivities. chemrxiv.org This remarkable chemodivergence is attributed to a site-selective nucleophilic attack by either water (from the silica in glass) or a recycled fluoride anion on a common chiral vinylic fluoroallyl rhodium intermediate. chemrxiv.org Such catalyst-controlled transformations underscore the sophisticated level of selectivity that can be achieved in the reactions of vinylcyclopropane systems. nih.govacs.org

Applications of 2 Chloroethenyl Cyclopropane and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Carbocyclic and Heterocyclic Frameworks

The inherent ring strain and the presence of a reactive π-system in vinylcyclopropanes, such as (2-chloroethenyl)cyclopropane, facilitate a range of ring-opening and cycloaddition reactions. These transformations are pivotal in assembling more complex molecular skeletons.

Synthesis of Substituted Cyclopentenes and Cyclopentenones

One of the most well-documented reactions of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. acs.orgwikipedia.orgorganicreactions.org This transformation typically requires high temperatures (500-600 °C) to proceed through a diradical-mediated or a concerted pericyclic mechanism, which limits its application for substrates with sensitive functional groups. acs.orgresearchgate.net

However, the introduction of activating groups or the use of catalysts can significantly lower the activation barrier. wikipedia.org Lewis acids, for instance, can induce the isomerization of donor-acceptor cyclopropanes containing an alkenyl group into substituted cyclopentenes under mild conditions. researchgate.netnih.govacs.org The reaction proceeds by coordination of the Lewis acid to an acceptor group on the cyclopropane (B1198618), which facilitates ring-opening to form a stabilized carbocation, followed by cyclization to the cyclopentene ring. The reactivity and selectivity of this rearrangement can be tuned by the choice of Lewis acid and the substitution pattern on the vinylcyclopropane (B126155). nih.gov

The synthetic utility of this methodology is demonstrated by the conversion of various vinylcyclopropyl precursors into highly functionalized cyclopentenes. These products can then be further transformed into cyclopentenones, which are important structural motifs in many natural products and biologically active molecules. wikipedia.org

| Starting Material Type | Catalyst/Conditions | Product Type | Yield (%) |

| Donor-Acceptor Vinylcyclopropane | Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) | Substituted Cyclopentene | 51-99% nih.gov |

| Siloxyvinylcyclopropane | Thermal ( >300 °C) | Annulated Cyclopentene | Varies wikipedia.org |

| (Vinylcyclopropyl)acetaldehyde | Organocatalyst (Jørgensen-Hayashi type) | Chiral Substituted Cyclopentene | High unizar.es |

This table provides representative data for vinylcyclopropane-cyclopentene rearrangements under different conditions.

Preparation of Functionalized Phenanthrenes and Fused Ring Systems

This compound and its analogs serve as effective precursors for the synthesis of polycyclic aromatic compounds like phenanthrenes. A notable method involves a transition-metal-free cascade reaction with in situ-generated arynes. nih.gov In this process, the vinylcyclopropane acts as a five-carbon synthon.

The proposed mechanism begins with a Diels-Alder reaction between the vinylcyclopropane and an aryne to form a bicyclic intermediate. nih.gov This intermediate then undergoes a ring-opening aromatization, driven by the strain release of the cyclopropane ring, to form a dihydrophenanthrene derivative. Subsequent reaction with another molecule of aryne through an ene reaction or oxidation leads to the final functionalized phenanthrene product. nih.gov This methodology provides a powerful route to construct complex fused ring systems from relatively simple starting materials.

Key Steps in Phenanthrene Synthesis via Vinylcyclopropane-Aryne Cascade: nih.gov

Diels-Alder Reaction: The vinylcyclopropane reacts with an in situ-generated aryne.

Ring-Opening Aromatization: The strained cyclopropane ring in the intermediate opens to form a more stable aromatic system.

Ene Reaction/Oxidation: A subsequent reaction, often with another aryne molecule, completes the formation of the fully aromatic phenanthrene core.

Access to Spirocycles and Bicyclic Compounds

The reactivity of the vinylcyclopropane moiety can be harnessed to construct spirocyclic and bicyclic frameworks. Spirocycles, which contain two rings connected by a single atom, are prevalent in many natural products. researchgate.net Methodologies for synthesizing spiro[cyclopropane-scaffold] structures often involve the reaction of an exocyclic alkene with a carbene or ylide. Conversely, derivatives of this compound can be used in intramolecular reactions to form bicyclic systems.

For example, intramolecular cyclopropanation reactions of molecules containing a vinylcyclopropane and a suitably positioned reactive group can lead to the formation of bicyclo[n.1.0]alkanes. researchgate.net Furthermore, base-promoted intramolecular addition reactions of vinyl cyclopropanecarboxamides have been shown to produce aza[3.1.0]bicycles, which are core structures in various bioactive compounds. nih.gov These strategies highlight the versatility of vinylcyclopropanes in creating complex, three-dimensional structures through intramolecular bond formation.

Precursors for Specialized Cyclopropane-Containing Structures

Beyond serving as synthons for larger rings, the cyclopropane core of this compound can be retained and functionalized to produce valuable, specialized molecules.

Ethynyl-Substituted Cyclopropane Derivatives

The (2-chloroethenyl) group is a synthetic equivalent of an ethynyl group. Ethynyl-substituted cyclopropanes can be prepared from this compound through a dehydrohalogenation reaction. This elimination reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) in liquid ammonia. chemistrysteps.comlibretexts.orglibretexts.org

The reaction proceeds via a double E2 elimination mechanism. libretexts.org The first elimination of hydrogen chloride from the vinyl chloride moiety yields a chloroalkene intermediate, which then undergoes a second elimination to form the alkyne. This transformation provides access to ethynylcyclopropanes, which are valuable intermediates for further synthetic manipulations, including coupling reactions and cycloadditions.

| Substrate Type | Reagent | Product |

| Vicinal/Geminal Dihalide | Strong Base (e.g., NaNH₂) | Alkyne libretexts.org |

| Vinyl Halide | Strong Base (e.g., NaNH₂) | Alkyne chemistrysteps.com |

This table outlines the general transformation for the synthesis of alkynes via dehydrohalogenation.

Protected Cyclopropane Amino Acid Building Blocks

Cyclopropane-containing amino acids are of significant interest as they can be incorporated into peptides to induce conformational constraints and improve metabolic stability. nih.govacs.org Derivatives of this compound can serve as precursors for these valuable building blocks.

A synthetic route may involve the transformation of the vinyl group into other functional groups necessary for the amino acid structure. For instance, ozonolysis of the vinyl group can yield a carboxylic acid or an aldehyde, which can then be converted to an amine via methods like the Strecker synthesis or Curtius rearrangement. researchgate.net The synthesis of these constrained amino acids is crucial for the development of novel peptidomimetics and therapeutic agents. nih.govgoogle.com The diastereoselective synthesis of these compounds is often a key challenge, and various methods have been developed to control the stereochemistry of the final product. nih.gov

Densely Functionalized Cyclopropanes

This compound and its derivatives serve as valuable precursors for the synthesis of densely functionalized cyclopropanes. These highly substituted three-membered rings are significant targets in organic synthesis due to their presence in a range of bioactive compounds and their utility as versatile synthetic intermediates.

One notable approach involves the base-promoted intramolecular cyclization of appropriately substituted precursors. For instance, derivatives of 4,4-dichloro-2-butenoic acid can undergo a dimerization process followed by a base-mediated cyclization to yield densely functionalized (2,2-dichlorovinyl)cyclopropanes. The choice of base and reaction conditions is crucial for achieving high yields and diastereoselectivity. While bases like metal tert-butoxides, phosphates, and organic amines may lead to low conversion or decomposition, reagents such as cesium fluoride (CsF), cesium carbonate (Cs2CO3), and tetrabutylammonium fluoride (TBAF) have proven more effective. In specific cases, decreasing the reaction temperature can significantly improve the diastereomeric ratio of the resulting cyclopropane.

The resulting densely functionalized cyclopropanes, such as those bearing multiple ester groups and a dichlorovinyl moiety, offer multiple sites for further chemical transformations. This high degree of functionalization makes them valuable building blocks for the synthesis of more complex molecules.

Role in Natural Product Synthesis

The cyclopropane motif is a key structural feature in numerous natural products, many of which exhibit significant biological activity. marquette.edunih.govrsc.org this compound and its derivatives are important intermediates in the total synthesis of these complex molecules, providing a strategic entry point to the cyclopropane core.

Key Reactions in Total Synthesis Strategies

The strategic introduction of the cyclopropane ring is a critical consideration in the total synthesis of natural products. researchgate.netnih.gov Vinylcyclopropanes, including this compound, are valuable precursors in these synthetic endeavors. One of the powerful transformations involving vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion reaction that forms a five-membered ring. wikipedia.org This rearrangement can be a key step in constructing cyclopentene-containing natural products.

Other important reactions for constructing the cyclopropane ring itself, which may then be further elaborated from a this compound synthon, include the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations. bohrium.commasterorganicchemistry.com The choice of a specific reaction often depends on the desired stereochemistry and the functional groups present in the rest of the molecule. The rigidity of the cyclopropane ring allows for the defined orientation of pendant functional groups, which is crucial for the biological activity of many natural products. marquette.edu

Incorporation of Cyclopropane Subunits into Complex Molecules

The incorporation of cyclopropane subunits into complex molecules is a central theme in the synthesis of many natural products. marquette.edunih.gov The cyclopropane ring is not merely a passive structural element but often plays a crucial role in the molecule's biological activity. For instance, the presence of a cyclopropane ring can influence the conformation of a molecule, thereby affecting its interaction with biological targets.

Synthetic strategies often involve the early introduction of a functionalized cyclopropane, such as a derivative of this compound, which is then carried through multiple synthetic steps. The chloroethenyl group, in particular, offers a handle for further functionalization or for coupling with other parts of the target molecule. The synthesis of complex natural products containing cyclopropane rings presents significant challenges, and the development of stereoselective methods for their construction is an active area of research. researchgate.netnih.govnih.gov

Precursors for Polymeric Materials

Vinylcyclopropane derivatives, including those related to this compound, are valuable monomers for the synthesis of polymers with unique properties. The presence of the cyclopropane ring and the polymerizable vinyl group allows for the creation of polymers with specific structural features and functionalities.

Homo- and Copolymerization of Multifunctional Vinyl Cyclopropane Derivatives

Multifunctional vinylcyclopropane derivatives can undergo both homopolymerization and copolymerization through radical polymerization methods. google.com A significant feature of the radical polymerization of some vinylcyclopropanes is the occurrence of ring-opening, leading to the formation of polymers with 1,5-structural units. sci-hub.box This ring-opening polymerization can result in a lower volume shrinkage compared to the polymerization of conventional linear vinyl monomers, a desirable property in applications such as dental materials and composites. sci-hub.box

The polymerizability of vinylcyclopropane derivatives is influenced by substituents on the ring. Radical-stabilizing or electron-withdrawing groups can enhance both the polymerizability and the tendency for ring-opening. sci-hub.box Multifunctional vinylcyclopropanes can act as cross-linking agents, leading to the formation of networked polymers. These polymers are notable for not having hydrolytically cleavable groups in their main chain, which can be advantageous for their stability. google.com

Copolymerization of vinylcyclopropane derivatives with other vinyl monomers, such as methacrylates, allows for the tailoring of polymer properties. The resulting copolymers can incorporate the unique structural features of the cyclopropane monomer while benefiting from the properties of the comonomer. sci-hub.box

Q & A

Q. What are the key safety considerations when handling (2-Chloroethenyl)cyclopropane in laboratory settings?

- Methodological Answer : this compound is highly flammable and toxic via inhalation, skin contact, or ingestion. Key safety protocols include:

- Use of explosion-proof ventilation systems and grounding to prevent static discharge .

- Personal protective equipment (PPE): Nitrile gloves, chemical goggles, and flame-resistant lab coats .

- Emergency measures: For spills, evacuate the area, use inert absorbents (e.g., sand), and avoid water due to flammability risks .

- Storage: Keep in sealed containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent decomposition .

Q. How can this compound be synthesized and purified for experimental use?

- Methodological Answer :

- Synthesis : Cyclopropanation of 2-chloroethene via the Simmons-Smith reaction using diiodomethane and a zinc-copper couple. Alternative routes include photochemical [2+2] cycloadditions .

- Purification : Distillation under reduced pressure (boiling point ~80–85°C at 20 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate eluent) to remove halogenated byproducts .

- Validation : Confirm purity via GC-MS and H NMR (characteristic cyclopropane ring protons at δ 1.2–1.8 ppm) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

-

DFT Studies : Use B3LYP/6-311++G(d,p) to analyze bond polarity index (BPI), natural bond orbitals (NBO), and molecular electrostatic potential (MEP). The cyclopropane ring’s strain energy (~27 kcal/mol) significantly impacts reactivity .

-

Force Field Optimization : Modify OPLS-AA parameters for cyclopropane (e.g., bond angles and torsional terms) to improve molecular dynamics simulations (Table 1) .

Table 1 : Key Parameters for Cyclopropane Force Field Optimization

Parameter Quantum Mechanics Reference OPLS-AA Adjusted Value C-C Bond Length 1.51 Å 1.52 Å C-C-C Angle 60° 59.5° Torsional Barrier 2.1 kcal/mol 2.0 kcal/mol

Q. How do substitution reactions of this compound proceed, and what factors influence product selectivity?

- Methodological Answer :

- Nucleophilic Substitution : React with sodium alcoholates (e.g., NaOEt) in primary alcohols to replace the chloro group. Steric hindrance from the cyclopropane ring favors SN2 mechanisms at the β-carbon .

- Regioselectivity : Electron-withdrawing chloro groups direct electrophilic additions (e.g., bromination) to the less substituted alkene position .

- Case Study : Substitution with 4-formylphenyl groups yields 1-(4-formylphenyl)-2,2-dichlorocyclopropane (85% yield, THF, 0°C) .

Q. How can contradictions in reported reactivity data for cyclopropane derivatives be resolved?

- Methodological Answer :

- Systematic Review : Follow Cochrane guidelines to aggregate data from diverse sources, assess bias, and apply meta-analysis .

- Experimental Replication : Control variables (e.g., solvent polarity, temperature) to isolate conflicting results. For example, discrepancies in ring-opening rates may arise from trace Lewis acids in reagents .

- Computational Validation : Compare DFT-calculated activation energies with experimental kinetic data to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.